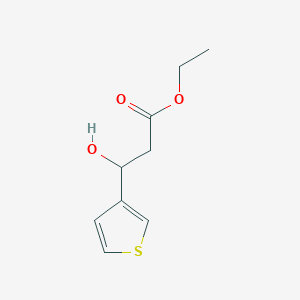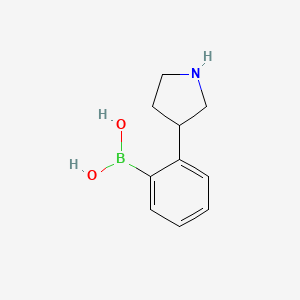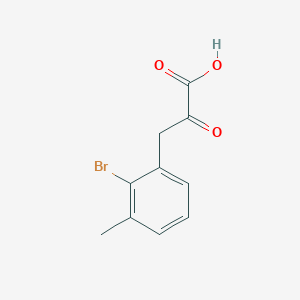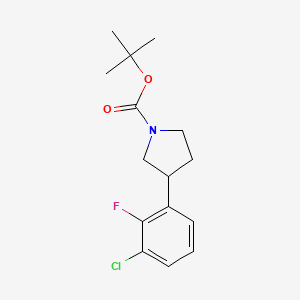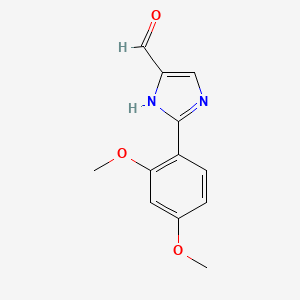
2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features an imidazole ring substituted with a 2,4-dimethoxyphenyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-dicarbonyl compound and an amine. For instance, glyoxal and ammonium acetate can be used to form the imidazole core.
Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of 2,4-dimethoxyphenyl with a halogenated imidazole intermediate in the presence of a palladium catalyst.
Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the imidazole derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various N-substituted imidazole derivatives depending on the substituent used.
科学研究应用
2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antifungal, and antibacterial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde depends on its specific application:
Biological Activity: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could act as an inhibitor of bacterial RNA polymerase, thereby exhibiting antibacterial properties.
Chemical Reactivity: The aldehyde group is highly reactive and can form Schiff bases with amines, which are useful intermediates in organic synthesis.
相似化合物的比较
Similar Compounds
2-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.
Uniqueness
2-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both the 2,4-dimethoxyphenyl group and the aldehyde functional group, which confer specific reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.
属性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC 名称 |
2-(2,4-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-3-4-10(11(5-9)17-2)12-13-6-8(7-15)14-12/h3-7H,1-2H3,(H,13,14) |
InChI 键 |
HPHKVVCNFCMDLX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2=NC=C(N2)C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



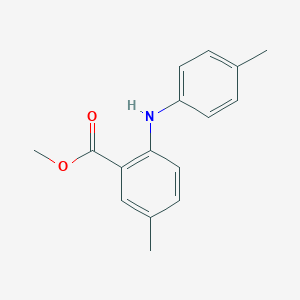
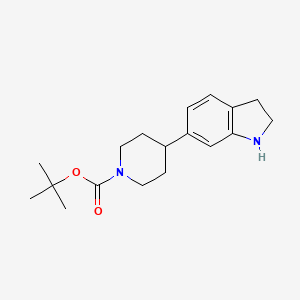


![N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine](/img/structure/B13681816.png)
![tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13681820.png)
